

Application Notes and Protocols for the Identification of Ceratite and Ceratitis Species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ceratite**

Cat. No.: **B1168921**

[Get Quote](#)

A Guide for Researchers in Paleontology and Entomology

These application notes provide detailed protocols for the identification of two distinct groups of organisms often referred to by similar names: the extinct Triassic ammonoid genus **Ceratites** and the extant fruit fly genus Ceratitis. Due to the potential for ambiguity in the common naming, this document addresses identification techniques for both, tailored to researchers, scientists, and professionals in relevant fields.

Section 1: Identification of Ceratites (Fossil Ammonoid Cephalopods)

Ceratites are an extinct genus of cephalopods that are important index fossils for the Middle Triassic period (approximately 245.9 to 228.7 million years ago)[1]. Their identification is fundamental to biostratigraphy and understanding Triassic marine ecosystems. Identification relies on the morphological analysis of their fossilized shells, particularly the intricate suture lines.

Morphological Analysis of the Shell

The external morphology of the **Ceratites** shell provides key diagnostic features. These include the degree of coiling, the shape of the whorl cross-section, and the presence and nature of ornamentation.

Key Morphological Features:

- Coiling: Most **Ceratites** shells are flat spirals. The degree to which successive coils overlap is a key characteristic, ranging from evolute (coils alongside each other) to involute (outer coils conceal inner ones)[2].
- Whorl Cross-Section: The shape of the shell in cross-section can vary from narrow and lenticular to broad and low[2].
- Ornamentation: The outer shell of many **Ceratites** species exhibits distinct ornamentation, such as nodes and ribs, which are crucial for high-resolution biostratigraphy[3].

Protocol for Morphological Analysis:

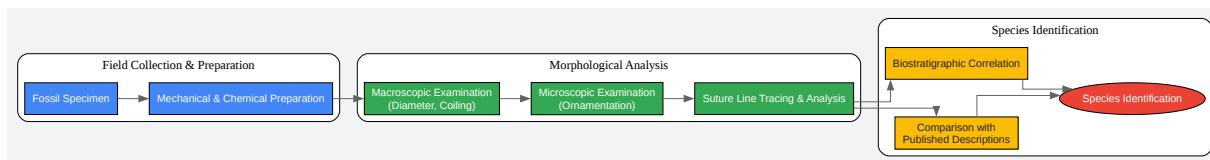
- Sample Preparation:
 - Carefully clean the fossil specimen to remove any adhering matrix, using appropriate paleontological preparation tools (e.g., air scribes, needles) under a dissecting microscope.
 - If the specimen is embedded in matrix, consider preparing a cross-section to reveal the internal whorl shape.
- Macroscopic Examination:
 - Photograph the specimen from multiple angles (lateral, apertural, and ventral views).
 - Measure the maximum diameter, umbilical diameter, and whorl height and width at several points.
- Microscopic Examination:
 - Use a dissecting microscope to examine fine details of the ornamentation, such as the shape, size, and spacing of nodes and ribs.
 - Note any variations in ornamentation on different parts of the shell.

Suture Line Analysis

The internal dividing walls of the **Ceratites** shell, called septa, form a complex line where they meet the inner surface of the outer shell. This "suture line" is a primary diagnostic feature for ammonoids[4]. **Ceratites** are named for their characteristic "ceratitic" suture pattern.

Types of Ammonoid Sutures:

- Goniatitic: Simple, undivided lobes and saddles.
- Ceratitic: Saddles are simple and rounded, while the lobes are subdivided with smaller digitations[2][4].
- Ammonitic: Both saddles and lobes are complexly subdivided[2][4].


Protocol for Suture Line Analysis:

- Exposure of the Suture Line: The suture line is often visible on internal molds (steinkerns) where the outer shell has been eroded away[4]. If the outer shell is present, it may need to be carefully removed in a small area to reveal the suture.
- Tracing the Suture Line:
 - Using a camera lucida attached to a microscope or by taking high-resolution digital photographs, trace the path of a single, complete suture line from the umbilicus to the venter.
 - By convention, saddles are drawn pointing upwards in suture diagrams[4].
- Analysis and Comparison:
 - Identify the primary elements of the suture: the external (ventral) lobe, lateral lobe(s), and umbilical lobe(s), and the corresponding saddles.
 - Characterize the degree of subdivision and indentation of the lobes.
 - Compare the traced suture pattern with published diagrams for known **Ceratites** species.

Table 1: Quantitative Morphological Parameters for **Ceratites** Species Identification (Illustrative)

Parameter	Ceratites nodosus	Ceratites spinosus	Ceratites robustus
Max. Diameter (mm)	80 - 120	70 - 100	90 - 150
Whorl Height/Width Ratio	1.2 - 1.5	1.0 - 1.2	0.8 - 1.1
Umbilical Diameter/Max. Diameter	0.2 - 0.3	0.3 - 0.4	0.1 - 0.2
Number of Lobes	5 - 6	5 - 6	6 - 7
Saddle Shape	Smooth, rounded	Smooth, rounded	Broad, rounded
Lobe Subdivision	Moderately digitate	Finely digitate	Coarsely digitate

Note: This table is illustrative. Actual values should be obtained from paleontological literature.

[Click to download full resolution via product page](#)

Caption: Workflow for the paleontological identification of **Ceratites** species.

Biostratigraphy

Ceratites species evolved rapidly and had a wide geographic distribution within the Germanic Basin, making them excellent index fossils for dividing the Middle Triassic into biozones[5]. The

presence of a particular **Ceratites** species can be used to date the rock layer in which it is found.

Protocol for Biostratigraphic Analysis:

- Stratigraphic Collection: Collect fossils from a well-documented stratigraphic section, recording the precise vertical position of each specimen.
- Species Identification: Identify the **Ceratites** species present at each level using the morphological and suture analysis techniques described above.
- Correlation: Compare the sequence of species with established biostratigraphic zonation charts for the Triassic period. This allows for the correlation of rock layers across different geographic locations.

Section 2: Identification of Ceratitis (Fruit Fly) Species

The genus Ceratitis comprises approximately 100 described species of fruit flies, primarily found in the Afrotropical region[6]. Several species are significant agricultural pests. Accurate identification is crucial for pest management, quarantine measures, and research into their biology and control. While morphological identification is possible for adult flies, molecular methods are often more reliable, especially for larval stages[6].

Morphological Identification of Adult Flies

Identification of adult Ceratitis flies is based on a combination of characters, including wing patterns and the morphology of the scutellum.

Key Morphological Features:

- Scutellum: In most Ceratitis species, the scutellum is rounded and swollen and has three dark apical markings, which may be separate or fused[6].
- Wing Banding: A typical wing pattern consists of an anterior apical band, a discal band, and a subapical band[6]. Variations in this pattern can be diagnostic.

Protocol for Morphological Identification:

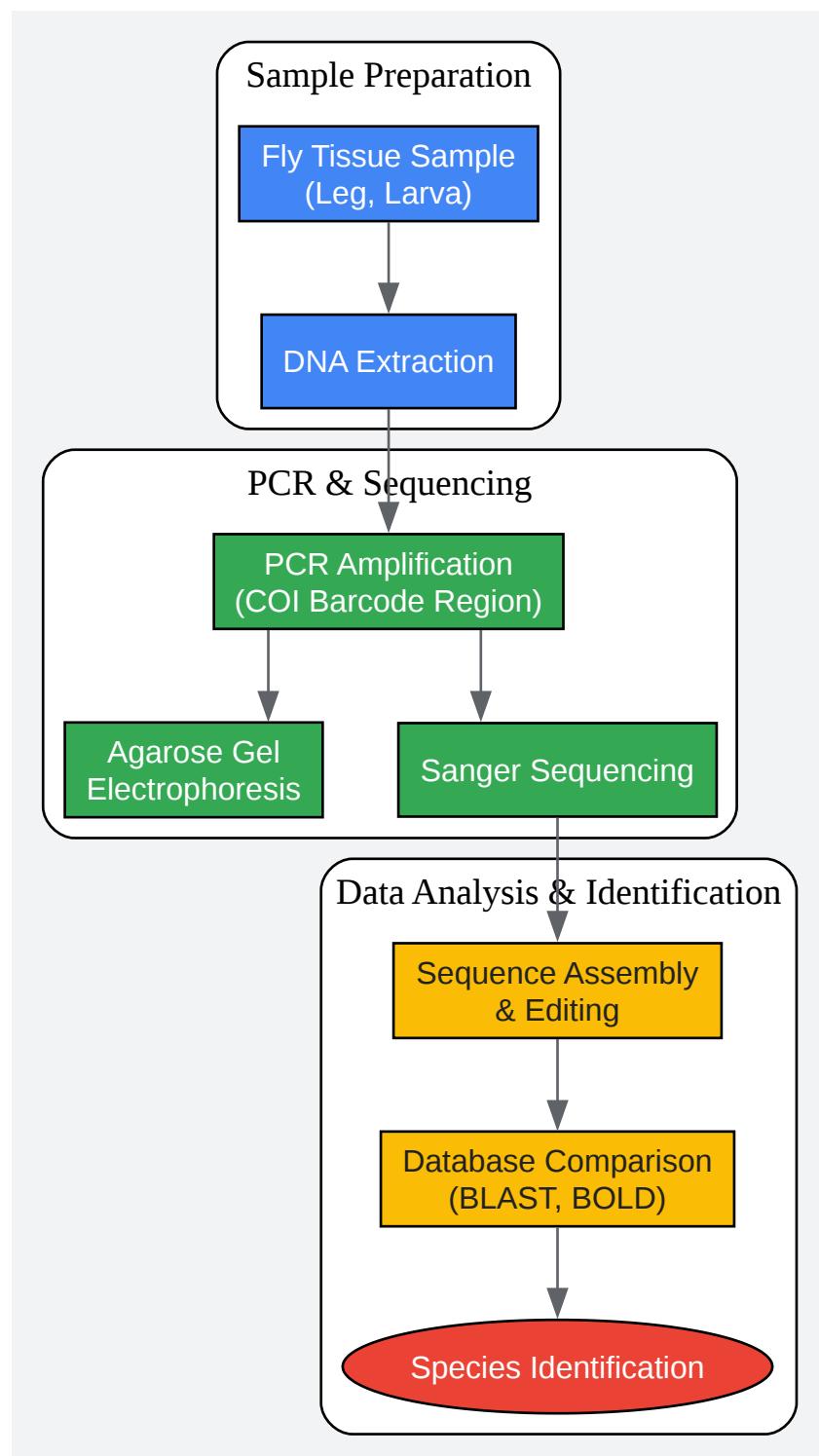
- Specimen Collection and Preservation: Collect adult flies and preserve them dry or in ethanol.
- Microscopic Examination:
 - Examine the specimen under a stereomicroscope.
 - Observe the shape and markings of the scutellum.
 - Analyze the wing banding pattern, comparing it to identification keys and reference images.
 - For females, it may be necessary to expose the aculeus (the tip of the ovipositor) for identification, which can be done by gently squeezing the abdomen before the specimen hardens[\[6\]](#).

Molecular Identification Techniques

Molecular techniques are highly reliable for species identification, especially for immature stages (eggs, larvae) which are often morphologically indistinguishable[\[6\]](#). Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) and DNA barcoding are commonly used methods.

Protocol for DNA Barcoding using Cytochrome Oxidase I (COI):

This protocol is based on the standard DNA barcoding region of the mitochondrial COI gene, which is widely used for species identification in insects.


- DNA Extraction:
 - Use a single leg or other non-essential tissue from the adult fly to minimize damage to the morphological voucher. For larvae, a small tissue sample can be used.
 - Extract genomic DNA using a commercial kit (e.g., DNeasy Blood & Tissue Kit, Qiagen) following the manufacturer's instructions.

- PCR Amplification:
 - Amplify the ~650 bp barcode region of the COI gene using standard primers such as LCO1490 (5'-GGTCAACAAATCATAAAGATATTGG-3') and HCO2198 (5'-TAAACTTCAGGGTGACCAAAAAATCA-3').
 - Set up a 25 µL PCR reaction containing: 12.5 µL of 2x PCR Master Mix, 1 µL of each primer (10 µM), 2 µL of DNA template, and 8.5 µL of nuclease-free water.
 - Use the following thermocycling conditions:
 - Initial denaturation: 94°C for 2 minutes.
 - 35 cycles of: 94°C for 30 seconds, 50°C for 40 seconds, 72°C for 1 minute.
 - Final extension: 72°C for 5 minutes.
- PCR Product Verification:
 - Run 5 µL of the PCR product on a 1.5% agarose gel to confirm the presence of a band of the correct size.
- DNA Sequencing:
 - Purify the remaining PCR product using a commercial kit (e.g., QIAquick PCR Purification Kit, Qiagen).
 - Send the purified product for Sanger sequencing in both forward and reverse directions.
- Data Analysis:
 - Assemble the forward and reverse sequences to obtain a consensus sequence.
 - Compare the obtained sequence to a reference database such as the Barcode of Life Data System (BOLD) or GenBank using the BLAST tool for species identification.

Table 2: Comparison of Molecular Identification Techniques for Ceratitis (Illustrative)

Technique	Principle	Resolution	Throughput	Cost
PCR-RFLP	Compares DNA fragment lengths after enzyme digestion.	Species-level, can distinguish close relatives.	Moderate	Low
DNA Barcoding (COI)	Compares a standardized DNA sequence to a reference library.	High species-level resolution.	High	Moderate

Note: This table provides a general comparison. Actual performance may vary based on the specific species complex and laboratory setup.

[Click to download full resolution via product page](#)

Caption: Workflow for the molecular identification of *Ceratitis* species via DNA barcoding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ceratites | Triassic Period, Ammonoid, Shells | Britannica [britannica.com]
- 2. Catalogue of Organisms: The Age of the Ceratites [coo.fieldofscience.com]
- 3. researchgate.net [researchgate.net]
- 4. digitalatlasofancientlife.org [digitalatlasofancientlife.org]
- 5. Ceratites - Wikipedia [en.wikipedia.org]
- 6. openknowledge.fao.org [openknowledge.fao.org]
- To cite this document: BenchChem. [Application Notes and Protocols for the Identification of Ceratite and Ceratitis Species]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1168921#techniques-for-identifying-ceratite-species>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com